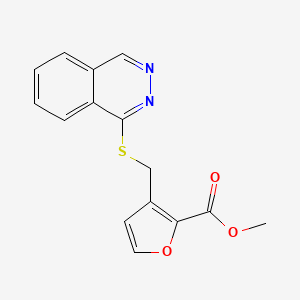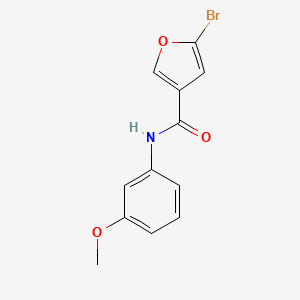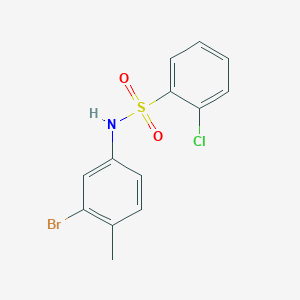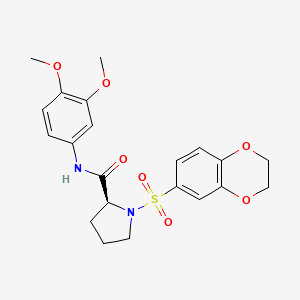
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate, also known as Methyl PSC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the furanocarboxylic acid ester family and has a unique structure that makes it a promising candidate for various applications. In
作用機序
The mechanism of action of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to reduce cell proliferation by inhibiting the cell cycle and inducing cell cycle arrest. Additionally, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is its high potency and specificity towards cancer cells. This makes it a promising candidate for cancer treatment with minimal side effects. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC. One of the main areas of focus is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC and its potential therapeutic applications in various diseases. Furthermore, there is a need for in vivo studies to evaluate the safety and efficacy of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC as a potential cancer treatment. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is also an important area of future research.
合成法
The synthesis of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC involves a multi-step process that starts with the reaction of phthalazin-1-ylmethylamine with furan-2-carboxylic acid. This reaction yields the intermediate compound, which is then reacted with thionyl chloride to produce the corresponding sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with methyl alcohol to produce Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is cancer treatment. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-19-15(18)13-11(6-7-20-13)9-21-14-12-5-3-2-4-10(12)8-16-17-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJNVVMWVNPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CSC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)


![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)

![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)